molecular formula C11H5F3O5 B2859810 6-Trifluoromethoxychromone-2-carboxylic acid CAS No. 174011-58-6

6-Trifluoromethoxychromone-2-carboxylic acid

Cat. No.: B2859810
CAS No.: 174011-58-6
M. Wt: 274.151
InChI Key: OPSSGAQQBKUUGE-UHFFFAOYSA-N
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Description

6-Trifluoromethoxychromone-2-carboxylic acid is a chemical compound with the molecular formula C11H5F3O5. It is a derivative of chromone, a class of compounds known for their diverse pharmacological properties. The presence of the trifluoromethoxy group in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethoxychromone-2-carboxylic acid can be achieved through several methods. One common approach involves the use of microwave-assisted reactions, which have been shown to improve yields and reduce reaction times. For instance, the synthesis may involve the addition of ethyl oxalate and a base, followed by the addition of hydrochloric acid . The optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethoxychromone-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 6-Trifluoromethoxychromone-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its ability to interact with biological molecules, potentially leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethoxychromone-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which significantly alters its chemical reactivity and biological activity compared to other chromone derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-oxo-6-(trifluoromethoxy)chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3O5/c12-11(13,14)19-5-1-2-8-6(3-5)7(15)4-9(18-8)10(16)17/h1-4H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSSGAQQBKUUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of phosphorous pentoxide (1.17 g, 8.21 mole) in methanesulfonic acid (14.38 g) is treated with 2-[4-(trifluoromethoxy)phenoxy]fumaric acid (2.00 g, 6.85 mmole), stirred for 16-18 hours at ambient temperatures and for 7 hours at 70° C., cooled to room temperature and poured onto ice. The resultant mixture is filtered and the filtercake is dried to afford the title product, 1.75 g, (93% yield), mp 192°-194 ° C., identified by 1H and 13CNMR, IR, mass spectral and elemental analyses.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14.38 g
Type
solvent
Reaction Step One
Yield
93%

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